1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Lipophilicity Drug‑likeness ADME prediction

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS 848360-85-0) is a trisubstituted bromobenzene derivative that simultaneously carries a methoxy group at the 2‑position and a trifluoromethoxy group at the 4‑position. This substitution pattern imparts both electron‑donating and strong electron‑withdrawing character to the aromatic ring, making the compound a versatile aryl halide building block for cross‑coupling reactions.

Molecular Formula C8H6BrF3O2
Molecular Weight 271.03 g/mol
CAS No. 848360-85-0
Cat. No. B1294247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
CAS848360-85-0
Molecular FormulaC8H6BrF3O2
Molecular Weight271.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC(F)(F)F)Br
InChIInChI=1S/C8H6BrF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3
InChIKeyXUQRLMCZVKFXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (848360-85-0) – Core Chemical and Sourcing Profile for Research Procurement


1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS 848360-85-0) is a trisubstituted bromobenzene derivative that simultaneously carries a methoxy group at the 2‑position and a trifluoromethoxy group at the 4‑position . This substitution pattern imparts both electron‑donating and strong electron‑withdrawing character to the aromatic ring, making the compound a versatile aryl halide building block for cross‑coupling reactions. It is predominantly sourced as a research intermediate, with commercial availability at purities of 95 % or higher . The compound has been explicitly utilized as a synthetic precursor in the preparation of corticotropin‑releasing factor 1 (CRF1) receptor ligands, as documented in patent literature .

Research intermediate: Trisubstituted aryl halide building block for cross-coupling reactions.
Sourcing profile: Commercially available at purities of 95% or higher from multiple suppliers.
Documented fit: Synthetic precursor for CRF1 receptor ligand preparation, as reported in patent literature.

Why Simple Bromobenzene Analogs Cannot Replace 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in Demanding Research Applications


In‑class bromobenzene compounds bearing a single electron‑withdrawing group (e.g., 1‑bromo‑4‑(trifluoromethoxy)benzene) or a single electron‑donating group (e.g., 1‑bromo‑2‑methoxybenzene) lack the precise electronic balance provided by the simultaneous presence of the 2‑OCH₃ and 4‑OCF₃ substituents . This dual substitution directly affects oxidative addition rates in palladium‑catalyzed cross‑couplings, the regioselectivity of subsequent electrophilic aromatic substitution, and key physicochemical parameters such as lipophilicity and boiling point. Consequently, substitution with a simpler analog can lead to altered reactivity profiles, reduced coupling yields, or downstream purification challenges. The quantitative evidence below demonstrates that even structurally close congeners exhibit measurable differences that are consequential for reproducible synthesis and procurement specification.

Reactivity Mono-substituted analogs lack the dual electronic push-pull character, which may alter oxidative addition rates and cross-coupling profiles.
Regiochemistry Simpler bromobenzenes do not offer the same directing-group pattern, potentially shifting regioselectivity in subsequent functionalization steps.
Physicochemical Measurable differences in lipophilicity and boiling point can impact extractive work-up and thermal processing windows, requiring method re-optimization.

Quantitative Differentiation of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Versus Its Closest Analogs


Lipophilicity (LogP) Elevation Relative to Non‑methoxylated Analog

The target compound exhibits a calculated logP of 3.80 , compared with a predicted logP of approximately 3.3 for the des‑methoxy analog 1‑bromo‑4‑(trifluoromethoxy)benzene . The +0.5 logP unit difference indicates higher lipophilicity, which can be advantageous when the final target molecule requires increased membrane permeability or when the bromo intermediate must partition efficiently into organic layers during extractive work‑up.

Lipophilicity (LogP)
Cross-study comparable
+0.5 logP units
Reported higher lipophilicity versus des-methoxy analog.
ACD/Labs predicted; unionized form. Supports organic-phase partitioning assessment.
Lipophilicity Drug‑likeness ADME prediction

Boiling Point and Thermal Processing Window

The target compound has a reported boiling point of 218.2 °C at 760 mmHg , which is substantially higher than the 174‑176 °C range observed for 1‑bromo‑4‑(trifluoromethoxy)benzene . This ~44 °C increase allows for a wider thermal processing window during solvent removal or distillation, reducing the risk of accidental volatilization losses and enabling high‑vacuum purification if needed .

Boiling Point
Cross-study comparable
~218 °C vs 174–176 °C
Provides a wider thermal processing window for distillation or solvent removal.
760 mmHg; predicted values. Reduces volatilization loss risk.
Purification Distillation Process chemistry

Electronic Activation Profile for Palladium‑Catalyzed Cross‑Couplings

The combination of the electron‑donating 2‑OCH₃ group and the electron‑withdrawing 4‑OCF₃ group creates a unique electronic push‑pull system that accelerates the oxidative addition step in Pd⁰ cross‑couplings relative to analogs bearing only one type of substituent. Although direct kinetic data for the exact compound are not publicly available, the class‑level inference is supported by Hammett σₚ values: σₚ(OCF₃) ≈ +0.39 vs σₚ(OCH₃) ≈ −0.27 . The net electronic effect places the aryl bromide in a reactivity niche that is distinct from both 1‑bromo‑4‑(trifluoromethoxy)benzene (lacks the activating OCH₃) and 1‑bromo‑2‑methoxybenzene (lacks the electron‑withdrawing OCF₃) . This property has been exploited in the synthesis of CRF1 receptor ligands where this specific bromide was selected over others .

Electronic Activation
Class-level inference
Distinct push-pull system (σₚ OCH₃ −0.27 / OCF₃ +0.39)
May support higher conversion in Pd-catalyzed cross-couplings versus single-substituent analogs.
Hammett constant-based inference; direct kinetic data to verify. Matches patent selection context.
Suzuki coupling Buchwald‑Hartwig Oxidative addition

Commercial Purity Benchmarking and Batch Consistency

The compound is routinely supplied at a minimum purity of 96 % (HPLC) by major vendors such as Apollo Scientific and Bidepharm, with accompanying QC documentation including NMR, HPLC, and GC . In contrast, less‑common analogs like 1‑bromo‑4‑methoxy‑2‑(trifluoromethoxy)benzene (CAS 1049730‑84‑8) are often only available via custom synthesis with unspecified purity and longer lead times . The reliable commercial availability of 848360‑85‑0 with defined purity specifications reduces procurement risk and accelerates research timelines.

Purity Benchmarking
Direct comparison
≥96% (HPLC) off-the-shelf vs custom synthesis
Reliable commercial availability with certified purity reduces procurement risk.
Multi-vendor catalog review. Purity specification supports batch-to-batch reproducibility.
Quality control Procurement specification Batch‑to‑batch reproducibility

High‑Impact Application Scenarios for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Based on Its Differentiated Profile


Synthesis of CRF1 Receptor Antagonist Libraries

The compound serves as a key aryl bromide intermediate in the construction of heteroaryl‑fused pyridine, pyrazine, and pyrimidine CRF1 ligands, as described in patent WO2005/023806 . Its unique push‑pull electronic profile enables efficient Suzuki coupling with a variety of boronic acids to generate biaryl cores that are difficult to access with simpler bromobenzene derivatives. Researchers developing CNS‑targeted therapeutics can leverage this building block to maintain the precise substitution pattern required for receptor affinity.

Medicinal Chemistry Optimization of Lipophilic Scaffolds

The elevated logP (3.80) relative to the des‑methoxy analog (~3.3) makes this bromide particularly suitable for programs aiming to increase the lipophilicity of lead compounds without introducing additional molecular weight. It is an ideal choice when designing brain‑penetrant small molecules or when enhanced organic‑phase partitioning is desired during synthesis.

Process Chemistry and Scale‑Up Campaigns

The compound’s higher boiling point (218 °C) compared to 1‑bromo‑4‑(trifluoromethoxy)benzene (174‑176 °C) affords a wider thermal safety margin during solvent swaps and distillations . Combined with its reliable commercial availability at ≥96 % purity, it is a practical selection for process chemists scaling up from milligram to kilogram quantities.

Custom Functionalization via Electrophilic Substitution

The simultaneous presence of OCH₃ (ortho/para‑directing) and OCF₃ (meta‑directing) allows for predictable regiocontrol in subsequent electrophilic aromatic substitutions that cannot be achieved with mono‑substituted analogs. This enables the installation of additional functionality at specific positions on the ring, streamlining the synthesis of complex poly‑substituted aromatics.

Application
Selection Property
Validation Focus
CRF1 receptor ligand synthesis
Push-pull electronic profile for efficient coupling
Verify Suzuki coupling conversion and biaryl core formation
Lipophilic scaffold optimization
Elevated logP (3.80) versus des-methoxy analog
Assess organic-phase partitioning and permeability context
Process chemistry scale-up
Higher boiling point for thermal safety margin
Confirm distillation recovery and thermal stability under process conditions
Regioselective functionalization
Dual directing-group pattern (OCH₃/OCF₃)
Validate substitution site selectivity in subsequent aromatic steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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